molecular formula C10H8N4O B11902215 5-(Pyrimidin-2-yl)nicotinamide CAS No. 1356111-09-5

5-(Pyrimidin-2-yl)nicotinamide

Cat. No.: B11902215
CAS No.: 1356111-09-5
M. Wt: 200.20 g/mol
InChI Key: BMRAQLUFSDJMNV-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)nicotinamide is a heterocyclic compound that features both pyrimidine and nicotinamide moieties Pyrimidine is an important electron-rich aromatic heterocycle, and nicotinamide is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)nicotinamide typically involves the reaction of pyrimidine derivatives with nicotinic acid or its derivatives. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group transformations . The reaction conditions often include the use of catalysts such as palladium and bases like sodium carbonate in solvents such as dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(Pyrimidin-2-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-2-yl)nicotinamide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but with different biological activities.

    Nicotinamide derivatives: Share the nicotinamide moiety but differ in their additional functional groups and activities.

Uniqueness

5-(Pyrimidin-2-yl)nicotinamide is unique due to its dual pyrimidine and nicotinamide structure, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound in medicinal chemistry and other fields .

Properties

CAS No.

1356111-09-5

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-pyrimidin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N4O/c11-9(15)7-4-8(6-12-5-7)10-13-2-1-3-14-10/h1-6H,(H2,11,15)

InChI Key

BMRAQLUFSDJMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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